molecular formula C15H8FN5O5S B11688673 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide

Cat. No.: B11688673
M. Wt: 389.3 g/mol
InChI Key: GBRXCZQKYIJNDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide involves its interaction with molecular targets such as DNA and enzymes. The thiadiazole ring can intercalate with DNA, disrupting its replication and leading to cell death . Additionally, the compound may inhibit specific enzymes involved in cellular processes, further contributing to its biological effects.

Comparison with Similar Compounds

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide can be compared with other thiadiazole derivatives, such as:

Properties

Molecular Formula

C15H8FN5O5S

Molecular Weight

389.3 g/mol

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide

InChI

InChI=1S/C15H8FN5O5S/c16-9-3-1-8(2-4-9)14-18-19-15(27-14)17-13(22)11-6-5-10(20(23)24)7-12(11)21(25)26/h1-7H,(H,17,19,22)

InChI Key

GBRXCZQKYIJNDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.